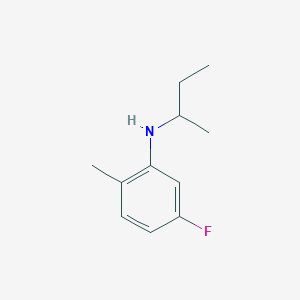
N-(butan-2-yl)-5-fluoro-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-5-fluoro-2-methylaniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a butan-2-yl group, a fluorine atom, and a methyl group attached to the aniline ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-5-fluoro-2-methylaniline typically involves the following steps:
Nitration: The starting material, 5-fluoro-2-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is alkylated with butan-2-yl halide under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(butan-2-yl)-5-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(butan-2-yl)-5-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(butan-2-yl)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, while the butan-2-yl group may influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(butan-2-yl)-2-methylaniline: Lacks the fluorine atom, which may result in different chemical and biological properties.
N-(butan-2-yl)-5-chloro-2-methylaniline: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-(butan-2-yl)-5-fluoroaniline: Lacks the methyl group, which may affect its overall stability and reactivity.
Uniqueness
N-(butan-2-yl)-5-fluoro-2-methylaniline is unique due to the specific combination of substituents on the aniline ring
Propriétés
Formule moléculaire |
C11H16FN |
|---|---|
Poids moléculaire |
181.25 g/mol |
Nom IUPAC |
N-butan-2-yl-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-4-9(3)13-11-7-10(12)6-5-8(11)2/h5-7,9,13H,4H2,1-3H3 |
Clé InChI |
QEAKAZZJLJAPQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=C(C=CC(=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235653.png)

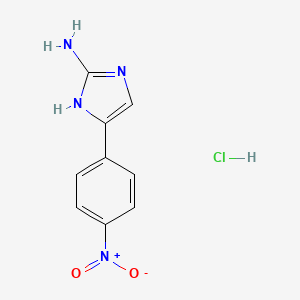
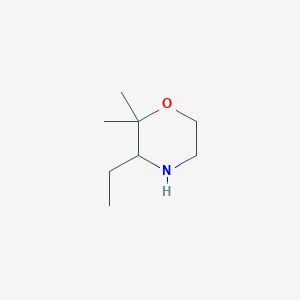
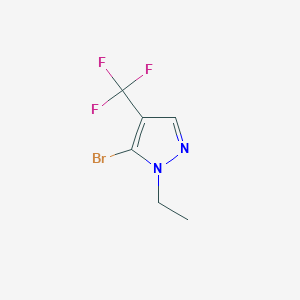

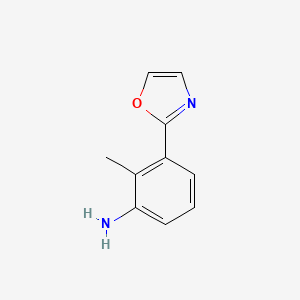
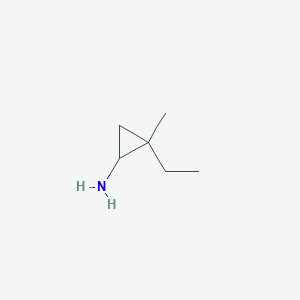
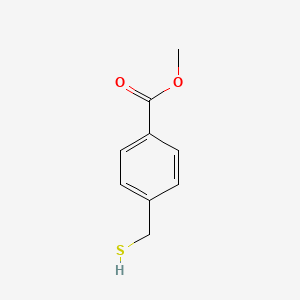
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
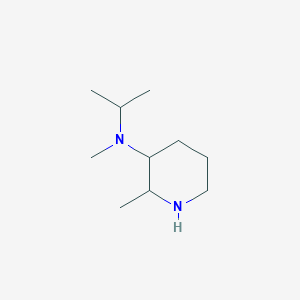

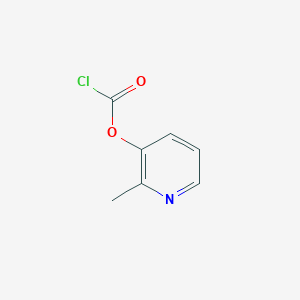
![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
